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Compendium of log P Prediction Methods

For your research, here is a summary of common computational approaches for log P prediction, which you

could apply to compounds like tricosane.

Method Type
Method
Name

Short Description
Reported
Performance (RMSE)

Structural
Property-Based

FElogP [1] Calculates transfer free energy from

water to octanol using MM-PBSA.

0.91 log units (on a

707-molecule set)

Machine
Learning-Based

ALOGPS

2.1 [2]

Uses associative neural networks and E-

state indices.

0.35 log units (on

training data)

Fragment-Based XLOGP3

[3]

An additive model guided by knowledge,

uses atomic and fragment contributions.

Not specified in results

Atom-Based ALOGP [2] Sums the additive contributions of all

atoms in a molecule.

Not specified in results

Experimental and Computational Protocols

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 5 Tech Support

https://www.smolecule.com/products/s564978?utm_src=pdf-body
https://www.smolecule.com/products/s564978?utm_src=pdf-interest
https://www.smolecule.com/products/s564978?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10101867/
https://vcclab.org/lab/alogps/
https://www.semanticscholar.org/paper/Computation-of-Octanol-Water-Partition-Coefficients-Cheng-Zhao/9e6e48e67b3ade4a3f080f4fa74b202a68ee91ec
https://vcclab.org/lab/alogps/
https://www.smolecule.com/products/s564978?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Here are detailed methodologies for key approaches to log P determination, as described in the search results.

Shake Flask Method: A classical method where octanol and water are pre-saturated with each other.
The compound is shaken in the mixture, the phases are allowed to separate, and its concentration in

each phase is measured analytically (e.g., by HPLC or UV spectroscopy) to calculate the partition
ratio [1].

Chromatographic Methods (e.g., UHPLC): Techniques like Reversed Phase High-Performance
Liquid Chromatography (RP-HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) are

used. The retention time of the compound is correlated with its hydrophobicity and compared against
standards with known log P values to determine its value [1].

Free Energy Calculation (FElogP): This method is based on the thermodynamic principle that log P
is proportional to the Gibbs free energy of transfer [1]. The relationship is given by: logP =

(ΔG_water_solvation - ΔG_octanol_solvation) / (RT ln 10) The solvation free
energies in water and octanol are calculated using Molecular Mechanics Poisson-Boltzmann Surface

Area (MM-PBSA) or Generalized Born (MM-GBSA) approaches. These methods compute the free
energy by summing the polar (electrostatic) and non-polar contributions to solvation [1].

Workflow for log P Determination and Application

The following diagram illustrates the logical workflow for determining and applying log P values in

research, integrating both experimental and computational paths.
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This diagram outlines the primary pathways for obtaining and utilizing log P data in scientific research.

How to Proceed for Tricosane Data

To find the specific log P value for tricosane, I suggest you:

Consult Specialized Databases: Search authoritative chemical databases such as PubChem,

ChemSpider, or the NIST Chemistry WebBook, which often contain curated physicochemical
properties.

Review Key Handbooks: Standard references like the "CRC Handbook of Chemistry and Physics"
or "The Merck Index" typically list partition coefficients for common compounds.

Use Prediction Tools Directly: Input the SMILES string for tricosane (which is
CCCCCCCCCCCCCCCCCCCCCCC) into the online prediction tools mentioned in the table above, such as

ALOGPS 2.1 [2].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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